molecular formula C6H4BrIO B1374690 5-Bromo-2-iodophenol CAS No. 858855-11-5

5-Bromo-2-iodophenol

Cat. No. B1374690
M. Wt: 298.9 g/mol
InChI Key: KGVIGGKRRGGQMM-UHFFFAOYSA-N
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Description

5-Bromo-2-iodophenol is a chemical compound with the molecular formula C6H4BrIO . It is used for scientific research and development .


Molecular Structure Analysis

The molecular weight of 5-Bromo-2-iodophenol is 298.90 g/mol . The InChI code is 1S/C6H4BrIO/c7-5-2-1-4(8)3-6(5)9/h1-3,9H . The compound has a heavy atom count of 9 .


Physical And Chemical Properties Analysis

5-Bromo-2-iodophenol has a molecular weight of 298.90 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 0 . The exact mass is 297.84902 g/mol . The topological polar surface area is 20.2 Ų . The compound is covalently bonded and has a unit count of 1 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • 5-Bromo-2-iodophenol is used in the synthesis of various chemical compounds. A study detailed the preparation of 2-bromo-5-iodo-p-alkoxyphenols and the isomeric 5-bromo-2-iodo-p-alkoxyphenols, demonstrating the importance of phenols, phenolethers, and phenolesters in directing ortho reactions and the unique “iodo-effect” observed during bromination processes (Höger, 1997).

Biological and Medical Research

  • In biological research, 5-bromo-2-iodophenol-related compounds have been utilized. For instance, monoclonal antibodies specific for 5-bromodeoxyuridine and 5-iododeoxyuridine have been produced, which are highly specific and do not cross-react with thymidine. These antibodies can detect low levels of DNA replication in vitro, highlighting their usefulness in cell biology and genetics (Gratzner, 1982).

Environmental Science

  • In environmental science, 5-bromo-2-iodophenol derivatives, particularly bromophenolic and iodophenolic disinfection byproducts (DBPs), have been studied for their behavior and impact in natural waters. One study investigated the photoconversion of these DBPs in seawater, finding that they undergo conversion to less toxic compounds, thereby suggesting a dehalogenation and detoxification process (Liu, Zhang, & Li, 2017).

Analytical Chemistry

  • 5-Bromo-2-iodophenol is also relevant in analytical chemistry. For example, a reagent derived from it, 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (bromo-PADAP), has been used for the spectrophotometric determination of uranium(VI), showcasing its sensitivity and specificity in the detection of specific metal ions (Johnson & Florence, 1971).

Anticancer Research

  • In the field of medicinal chemistry, a bromophenol derivative containing 5-bromo-2-iodophenol structure showed potential as an anticancer agent. A study found that this derivative could block cell proliferation and induce apoptosis in human lung cancer cells, suggesting its application in cancer treatment (Guo et al., 2018).

Safety And Hazards

5-Bromo-2-iodophenol is harmful if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-bromo-2-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrIO/c7-4-1-2-5(8)6(9)3-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVIGGKRRGGQMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10740445
Record name 5-Bromo-2-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10740445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-iodophenol

CAS RN

858855-11-5
Record name 5-Bromo-2-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10740445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-iodophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Terao, Y Konoshima, A Matono… - Beilstein Journal of …, 2014 - beilstein-journals.org
… Reaction of 1 with 5-bromo-2-iodophenol (2) afforded benzenelinked PM β-CD 3. The 2:1 Suzuki cross-coupling reaction of thus-formed 3 with dipinacolborane porphyrin derivative 4 …
Number of citations: 17 www.beilstein-journals.org
N Jiang, Z Yuan, T Li, Y Zhu, YS Chen… - The Journal of …, 2018 - ACS Publications
… A mixture of 5-bromo-2-iodophenol (1.69 g, 5.65 mmol), 2-(2-(2-methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate (5.4 g, 16.98 mmol), K 2 CO 3 (2.34 g, 16.96 mmol), NaI (117 mg…
Number of citations: 6 pubs.acs.org

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